3-Ethoxy-2-methyl-1-propanol

Übersicht

Beschreibung

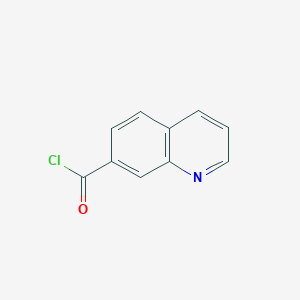

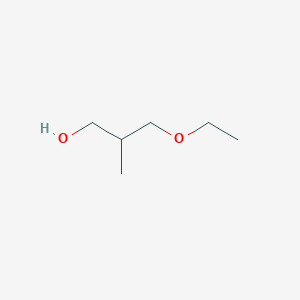

“3-Ethoxy-2-methyl-1-propanol” is a chemical compound with the molecular formula C6H14O2 . It is a clear colorless liquid with a mild odor .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C6H14O2/c1-4-8-6(2,3)5-7/h7H,4-5H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Atmospheric Degradation Study

A study conducted by Aranda et al. (2021) focused on the atmospheric degradation of 3-ethoxy-1-propanol. The research involved kinetic and mechanistic studies of the reactions with Cl atoms, OH, and NO3 radicals. Using FTIR and GC-MS detection techniques, they observed products like formaldehyde, ethyl formate, and ethyl 3-hydroxypropanoate. This study is significant in understanding the tropospheric reactivity of compounds like 3-ethoxy-2-methyl-1-propanol, estimating their impact on a local scale, including their global warming potential and Photochemical Ozone Creation Potential (POCPE) (Aranda et al., 2021).

Ultrasonic Characterization in Aqueous Solutions

Research by Nishikawa and Ueda (1991) involved the ultrasonic characterization of 3-ethoxy-1-propanol in aqueous solutions. The study observed relaxational absorption attributed to the perturbation of solute-solvent complexes. This research is crucial for understanding the thermodynamic and kinetic properties of this compound in various solutions, which can be applied in understanding solvent interactions in different environments (Nishikawa & Ueda, 1991).

Oxidation Kinetics Study

A study by Shan, Liu, and Zhang (2011) explored the oxidation kinetics of 1-methoxy-2-propanol and 1-ethoxy-2-propanol by ditelluratocuprate(III) in an alkaline medium. This research is significant for understanding the chemical behavior and reaction kinetics of compounds similar to this compound under specific conditions, providing insights into their potential industrial applications (Shan, Liu, & Zhang, 2011).

Potential in Fragrance Industry

Miles and Connell (2006) discussed the synthesis of a family of fragrances, including Methyl Diantilis, using compounds like this compound. This research highlighted the potential application of such compounds in the fragrance industry, emphasizing the synthesis process and its significance in the development of new fragrances (Miles & Connell, 2006).

Ecotoxicity Study of Biobased Solvents

A comparative ecotoxicity study by Perales et al. (2017) on glycerol-biobased solvents, including compounds like this compound, assessed their environmental impact. This research is crucial for understanding the ecological safety of these solvents, which could have significant implications for their use in various industries (Perales et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds like propylene glycol methyl ether are known to be used as solvents in various industrial and commercial applications .

Mode of Action

As an organic solvent, it likely interacts with its targets by dissolving or suspending them, facilitating various chemical reactions .

Biochemical Pathways

Alcohols and phenols, which are structurally similar to this compound, are known to have certain effects on acid strength due to inductive effects .

Pharmacokinetics

Similar compounds like propylene glycol methyl ether are known to be miscible in water, which could influence their bioavailability .

Result of Action

Similar compounds are known to act as solvents, facilitating various chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethoxy-2-methylpropan-1-ol. For instance, its solubility in water could affect its distribution in various environments .

Eigenschaften

IUPAC Name |

3-ethoxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-8-5-6(2)4-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGHSXFXNFUYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)

![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)

![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)

![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)

![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)

![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)